(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
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Overview
Description
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methoxyphenethyl Group: This step involves the alkylation of the quinazolinone core with 4-methoxyphenethyl bromide under basic conditions.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is studied for its potential as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential use in drug development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.
Urea Derivatives: Compounds with similar urea functionalities, such as N-phenyl-N’-p-tolylurea.
Uniqueness
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is unique due to its specific combination of a quinazolinone core with a methoxyphenethyl group and a p-tolyl urea moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
941946-76-5 |
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Molecular Formula |
C25H24N4O3 |
Molecular Weight |
428.492 |
IUPAC Name |
1-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C25H24N4O3/c1-17-7-11-19(12-8-17)26-24(30)28-23-21-5-3-4-6-22(21)27-25(31)29(23)16-15-18-9-13-20(32-2)14-10-18/h3-14H,15-16H2,1-2H3,(H2,26,28,30) |
InChI Key |
OGEYPBLXKZPYSL-WEMUOSSPSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
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